1-(5-Bromofuran-2-yl)ethanone
Overview
Description
1-(5-Bromofuran-2-yl)ethanone is a chemical compound that is part of a broader class of organic molecules which include a brominated furan ring attached to an ethanone group. The presence of the bromine atom on the furan ring makes it a potentially reactive site for further chemical modifications. The compound's structure suggests it could be of interest in various chemical synthesis processes and might exhibit certain biological activities.
Synthesis Analysis
The synthesis of related brominated ethanone compounds involves multi-step procedures that can be optimized for enantiomeric purity, as seen in the synthesis of 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, which starts from a related methanone compound and involves resolution by crystallization of esters . Although not directly about this compound, this process indicates the potential synthetic routes that could be adapted for its synthesis, such as halogen-exchange reactions which have been employed in the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone .
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been studied using various computational methods, such as Gaussian09 software, to optimize the molecular structure and investigate vibrational frequencies . The geometrical parameters of these molecules are often confirmed by X-ray diffraction data, which is crucial for understanding the three-dimensional arrangement of atoms within the molecule .
Chemical Reactions Analysis
Chemical reactions involving brominated ethanones typically include oxidative annulation processes, as seen in the synthesis of polyheterocyclic ethanones from furan derivatives . These reactions do not require transition metals or oxidants, indicating that this compound could potentially undergo similar transformations. Additionally, the reduction of brominated ethanones to their corresponding alcohols using lithium aluminum hydride has been reported, which could be relevant for the chemical manipulation of this compound .
Physical and Chemical Properties Analysis
The physical and optical properties of brominated ethanones can be characterized by spectroscopic methods such as IR, NMR, and HRMS . The presence of a bromine atom and the furan ring in this compound would likely influence its absorption and emission spectra, potentially making it useful in applications such as nonlinear optics, as suggested by the calculated first hyperpolarizability of related compounds . The molecular electrostatic potential of these molecules can also provide insight into the distribution of charge across the molecule, which is important for understanding its reactivity .
Scientific Research Applications
Synthesis and Chemical Transformations
1-(5-Bromofuran-2-yl)ethanone and related compounds are primarily used in the synthesis of various organic compounds. For example, Kwiecień and Szychowska (2006) synthesized 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones with a halogen or nitro group, highlighting the compound's utility in creating halogenated organic compounds (Kwiecień & Szychowska, 2006). Similarly, Abdel‐Aziz et al. (2011) prepared 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, a compound with significant immunosuppressive and immunostimulatory activities (Abdel‐Aziz et al., 2011).
Biological Activities
Several studies have identified biological activities associated with derivatives of this compound. Oliveira et al. (2012) synthesized 1-(2-(5-nitrofuran-2-yl)-5-(aryl)-1,3,4-oxadiazol-3-(2H)-yl) ethanone compounds, exhibiting strong antibacterial activity against Staphylococcus aureus (Oliveira et al., 2012). Desai and Parekh (2021) synthesized metal(II) complexes of a derivative, showing significant antibacterial activity (Desai & Parekh, 2021).
Novel Compound Synthesis
Compounds like this compound are often used as starting materials or intermediates in the synthesis of more complex molecules. For instance, Zhang et al. (2017) used similar compounds for the photoinduced direct oxidative annulation, leading to the creation of highly functionalized polyheterocyclic ethanones (Zhang et al., 2017). Curti, Gellis, and Vanelle (2007) demonstrated the use of α-bromoketones for synthesizing α,β-unsaturated ketones via a SRN1 mechanism, showcasing its role in creating chalcone analogues (Curti, Gellis, & Vanelle, 2007).
Crystal Structure Analysis
Compounds derived from this compound are also studied for their crystal structures and molecular interactions. Balderson et al. (2007) investigated hydrogen-bonding patterns in enaminones derived from similar compounds, contributing to the understanding of molecular structures and interactions (Balderson et al., 2007).
Safety and Hazards
properties
IUPAC Name |
1-(5-bromofuran-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASNGOWLOZSVMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452545 | |
Record name | 1-(5-Bromofuran-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3199-50-6 | |
Record name | 1-(5-Bromofuran-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-bromofuran-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.